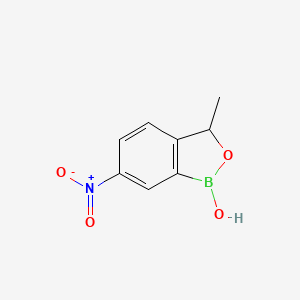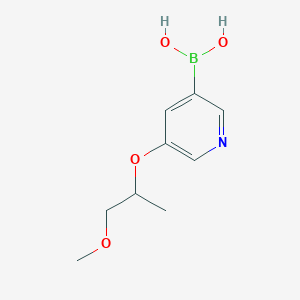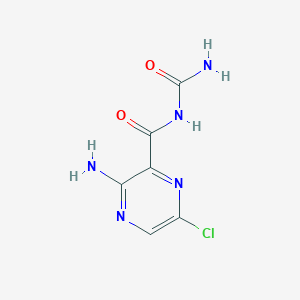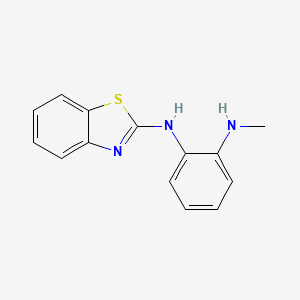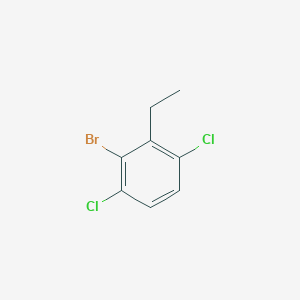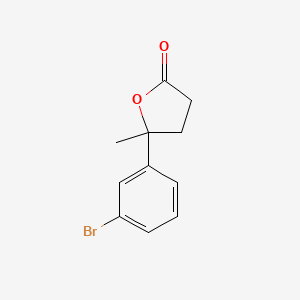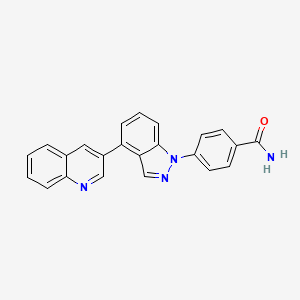
4-(4-Quinolin-3-ylindazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Quinolin-3-ylindazol-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline ring fused with an indazole ring, connected to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Quinolin-3-ylindazol-1-yl)benzamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-(4-Quinolin-3-ylindazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
4-(4-Quinolin-3-ylindazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-(4-Quinolin-3-ylindazol-1-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cellular processes. For instance, it may inhibit the activity of kinases, which are crucial for cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoline core and exhibit various biological activities, including anticancer and antimicrobial properties.
Benzimidazole Derivatives: Known for their anticancer and antiviral activities, these compounds have a structure similar to indazole.
Uniqueness
4-(4-Quinolin-3-ylindazol-1-yl)benzamide is unique due to its specific combination of quinoline and indazole rings, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
特性
分子式 |
C23H16N4O |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
4-(4-quinolin-3-ylindazol-1-yl)benzamide |
InChI |
InChI=1S/C23H16N4O/c24-23(28)15-8-10-18(11-9-15)27-22-7-3-5-19(20(22)14-26-27)17-12-16-4-1-2-6-21(16)25-13-17/h1-14H,(H2,24,28) |
InChIキー |
JKTDFBINKBBORG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC=C(C=C5)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


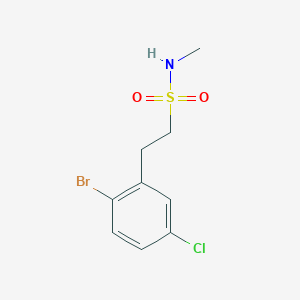

![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)

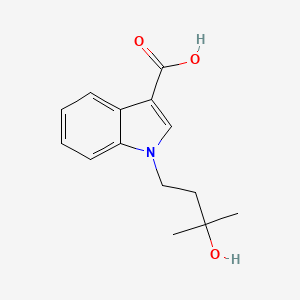

![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
